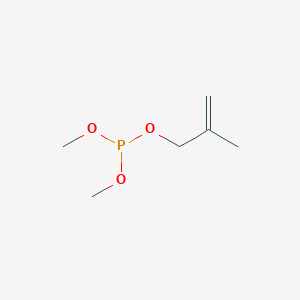
Dimethyl 2-methylprop-2-en-1-yl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-methylprop-2-en-1-yl phosphite is an organophosphorus compound with the molecular formula C₆H₁₃O₃P It is a phosphite ester, which is characterized by the presence of a phosphorus atom bonded to three oxygen atoms, one of which is part of an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-methylprop-2-en-1-yl phosphite can be synthesized through the reaction of 2-methylprop-2-en-1-ol with phosphorus trichloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate chlorophosphite, which is then methylated using methanol to yield the final product. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methylprop-2-en-1-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the phosphite ester to phosphine derivatives, although these reactions are less common.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphite esters or phosphonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be used, typically under anhydrous conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the phosphite ester in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Phosphonate esters
Reduction: Phosphine derivatives
Substitution: Various substituted phosphite esters or phosphonates
Scientific Research Applications
Dimethyl 2-methylprop-2-en-1-yl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of prodrugs or enzyme inhibitors, is ongoing.
Industry: It is utilized in the production of flame retardants, plasticizers, and other materials that benefit from the incorporation of phosphorus atoms.
Mechanism of Action
The mechanism by which dimethyl 2-methylprop-2-en-1-yl phosphite exerts its effects involves the interaction of the phosphorus atom with various molecular targets. In oxidation reactions, the phosphorus atom undergoes a change in oxidation state, leading to the formation of phosphonate esters. In substitution reactions, the phosphorus atom acts as an electrophile, allowing nucleophiles to attack and replace one of the oxygen atoms bonded to phosphorus. These interactions are facilitated by the electronic properties of the phosphorus atom and the surrounding substituents.
Comparison with Similar Compounds
Dimethyl 2-methylprop-2-en-1-yl phosphite can be compared to other phosphite esters and phosphonates:
Dimethyl phosphite: Similar in structure but lacks the 2-methylprop-2-en-1-yl group, leading to different reactivity and applications.
Trimethyl phosphite: Contains three methyl groups bonded to phosphorus, resulting in different chemical properties and uses.
Diethyl 2-methylprop-2-en-1-yl phosphite:
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of ongoing scientific investigation.
Properties
CAS No. |
106319-59-9 |
|---|---|
Molecular Formula |
C6H13O3P |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
dimethyl 2-methylprop-2-enyl phosphite |
InChI |
InChI=1S/C6H13O3P/c1-6(2)5-9-10(7-3)8-4/h1,5H2,2-4H3 |
InChI Key |
KINCYWXKZZSDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COP(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















